REACTION_CXSMILES
|
C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC([O-])(C)C.[Na+].[CH2:53]([C:55]1[CH:56]([C:61]([O:63][CH2:64][CH3:65])=[O:62])[CH2:57][C:58](=[O:60])[CH:59]=1)[CH3:54].CC(O)(C)C.C([C@@H]1C[C@H](O)C[C@@H]1C(OCC)=O)C>C1(C)C=CC=CC=1.[Cu]Cl>[CH2:53]([CH:55]1[CH2:59][CH:58]([OH:60])[CH2:57][CH:56]1[C:61]([O:63][CH2:64][CH3:65])=[O:62])[CH3:54] |f:1.2|
|
Name
|
polymethylhydrosiloxane
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(CC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
|
Name
|
|
Quantity
|
0.854 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Name
|
|
Quantity
|
0.132 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
copper (I) chloride
|
Quantity
|
0.136 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for about 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to about 5° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for about 40 min at about 5° C.
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to about −12° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for about 16 h at about −12° C
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of MeOH (50 mL)
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (35 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with EtOAc (100 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-10% EtOAc in heptane
|
Type
|
CUSTOM
|
Details
|
to give a scalemic mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)C1C(CC(C1)O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |